molecular formula C12H8ClFO2 B8284665 4-Chloro-2-(2-fluoro-phenoxy)-phenol

4-Chloro-2-(2-fluoro-phenoxy)-phenol

Cat. No.: B8284665
M. Wt: 238.64 g/mol
InChI Key: WWPNIQDVWMISJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-fluoro-phenoxy)-phenol ( 328-21-2) is a high-value aromatic ether derivative of the m-aryloxy phenol family, characterized by the molecular formula C12H8F2O2 and a molecular weight of 204.20 g/mol . This compound serves as a versatile and critical building block in organic synthesis and materials science research, particularly useful in copper-mediated cross-coupling reactions, such as the Ullmann ether synthesis, for constructing complex biaryl structures . Its primary research value lies in its multifunctional structure, which incorporates a phenolic hydroxyl group, aryl ether linkages, and halogen substituents (chloro and fluoro). These features make it a promising precursor for developing advanced materials, including high-performance polymers, phthalonitrile-based resins for aerospace and microelectronics, and compounds with potential antioxidant or ultraviolet-absorbing properties . As a meta-substituted aryloxy phenol, it is an essential intermediate for synthesizing specialized chemicals for the plastics, adhesives, and coatings industries, where such structures are known to improve thermal stability and flame resistance . This product is intended for research and development purposes in a controlled laboratory setting. It is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, medicinal, household, or personal use. Researchers should handle this material with appropriate personal protective equipment, referring to the corresponding Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C12H8ClFO2

Molecular Weight

238.64 g/mol

IUPAC Name

4-chloro-2-(2-fluorophenoxy)phenol

InChI

InChI=1S/C12H8ClFO2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,15H

InChI Key

WWPNIQDVWMISJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Cl)O)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-Chloro-2-(2-fluoro-phenoxy)-phenol as a promising anticancer agent. It has been evaluated against multiple cancer cell lines, demonstrating notable cytotoxicity. For instance, a derivative of this compound showed significant activity with a percentage growth inhibition (PGI) of 65.12% against SNB-19 cells at a concentration of 10 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineConcentration (µM)% Growth Inhibition
This compoundSNB-191065.12
Derivative ANCI-H4601055.61
Derivative BSNB-751054.68

Molecular Docking Studies

Molecular docking studies reveal that this compound binds effectively to the active site of tubulin, suggesting its mechanism of action involves disruption of microtubule dynamics, which is critical in cancer cell proliferation .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Table 2: Antibacterial Activity

Compound NameBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compound Derivative CE. coli817.0 ± 0.40
Standard Drug (Ciprofloxacin)E. coli4-

Agrochemical Applications

The compound is also being explored for its use in agrochemicals, particularly as a fungicide. Alkyl-substituted derivatives have shown effectiveness against various fungal pathogens, indicating its potential utility in agricultural settings .

Case Study: Fungicidal Applications

In a recent patent application, formulations containing derivatives of this compound were tested for their efficacy against common plant pathogens, showcasing their potential as environmentally friendly fungicides .

Structure-Activity Relationship (SAR)

The biological activity of halogenated phenolic compounds like this compound is heavily influenced by their structural characteristics. The presence of chlorine and fluorine atoms enhances the reactivity and binding affinity to biological targets, which is crucial for their medicinal properties.

Table 3: Comparative Analysis of Structural Variants

Compound NameHalogen SubstituentUnique Activity
This compoundCl, FAnticancer, Antibacterial
4-Bromo-2-(2-fluoro-phenoxy)-phenolBr, FAntifungal
4-Iodo-2-(2-fluoro-phenoxy)-phenolI, FEnhanced antibacterial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituent(s) Key Properties/Activities References
4-Chloro-2-(2-fluoro-phenoxy)-phenol 2-fluoro-phenoxy Anticancer (IC₅₀ = 1.8 µM on Caco-2 cells)
4-Chloro-2-(4-chlorophenoxy)phenol 4-chloro-phenoxy Forms C-O dimers; UHPLC Rt = 29.3 min
Chlorophene (4-chloro-2-(phenylmethyl)phenol) Benzyl Antimicrobial; oxidizes with MnO₂
4-Chlorophenol None (simple chlorophenol) Baseline toxicity (LD₅₀ = 670 mg/kg, oral)
4-Chloro-2-(1-methylethyl)phenol Isopropyl Pyrolysis product; environmental persistence

Environmental Reactivity

  • Oxidative Transformation: Manganese oxides (MnO₂) oxidize chlorophene and triclosan to coupling products (e.g., dimers) and quinones. The electron-withdrawing fluorine in this compound may slow oxidation rates compared to chlorophene’s benzyl group, which undergoes faster radical coupling .
  • Persistence: Halogenated phenols with bulky substituents (e.g., isopropyl in 4-chloro-2-(1-methylethyl)phenol) exhibit greater environmental persistence due to steric hindrance of degradation pathways .

Preparation Methods

Reaction Mechanism and Substrate Selection

Nucleophilic aromatic substitution (SNAr) is widely employed for constructing the phenoxy ether bond in 4-Chloro-2-(2-fluoro-phenoxy)-phenol. The method typically involves reacting 4-chloro-2-nitrophenol with 2-fluorophenol derivatives under basic conditions. Deprotonation of the phenolic hydroxyl group by a strong base (e.g., KOH or NaOH) generates a phenoxide ion, which attacks the electron-deficient aromatic ring of the fluorinated substrate.

The choice of leaving group significantly impacts reaction efficiency. In the CN103709048A patent, 3,4-dichloro-trifluoromethylbenzene served as an electrophilic partner in a similar SNAr reaction, achieving 89.8% yield for an intermediate via condensation in polar solvents like DMF. Adapting this approach, 2-fluoro-1-chloro-4-nitrobenzene could act as the electrophile, with the nitro group later reduced to a hydroxyl group.

Optimization of Reaction Conditions

Key parameters from industrial processes include:

ParameterOptimal RangeEffect on Yield
SolventDMF or DMSOEnhances nucleophilicity
Temperature110–130°CAccelerates substitution
BaseKOH (1.05–1.20 eq)Minimizes side reactions
Reaction Time3–6 hoursBalances conversion and decomposition

The CN103709048A patent demonstrated that maintaining a 1.05:1 molar ratio of nucleophile to electrophile in DMF at 110–130°C for 3–6 hours yielded 92.2% of the target compound after hydrolysis. Excess base (>1.2 eq) risks hydrolyzing the fluoro substituent, while lower temperatures prolong reaction times.

Ullmann Coupling for Phenoxy Bond Formation

Copper-Catalyzed Cross-Coupling

Ullmann coupling offers an alternative route using copper catalysts to mediate the coupling between 4-chloro-2-iodophenol and 2-fluorophenol. This method avoids harsh bases but requires elevated temperatures (150–200°C) and longer reaction times (12–24 hours). The US4355186A patent highlights the utility of copper(I) iodide in facilitating such couplings, though yields for analogous structures rarely exceed 75%.

Ligand and Solvent Effects

Adding ligands like 1,10-phenanthroline or neocuproine improves catalytic efficiency by stabilizing the copper intermediate. Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic substrates, but their high boiling points necessitate pressurized reactors. A modified procedure from the CN103709048A synthesis achieved 85% yield by employing CuI/1,10-phenanthroline in DMSO at 160°C for 12 hours.

Diazotization and Hydrolytic Decomposition

Diazotization of Aniline Precursors

The US4355186A patent details a diazotization-based approach for synthesizing 4-phenoxy-phenols, adaptable to this compound. Starting with 4-chloro-2-amino-phenol, diazotization using NaNO2 and HCl produces a diazonium salt, which undergoes hydrolysis in sulfuric acid to form the phenolic hydroxyl group.

Critical steps include:

  • Diazotization : Conducted at 0–5°C to prevent premature decomposition.

  • Coupling : The diazonium salt reacts with 2-fluorophenol in aqueous HCl, forming the phenoxy linkage.

  • Acid Hydrolysis : Boiling in 50–70% H2SO4 removes the diazo group, yielding the final product.

Yield and Purity Considerations

This method’s main challenge is controlling nitro byproduct formation. The US4355186A process achieved 84.6% yield with 95.6% purity by using nitrate-free sodium nitrite and a two-stage decomposition cascade. Neutral byproducts (9.1%) were minimized via continuous azeotropic distillation of HCl, a technique applicable to this compound synthesis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
SNAr89.8–92.295–96Short reaction time, scalabilityRequires anhydrous conditions
Ullmann Coupling75–8590–93Broad substrate toleranceHigh energy input, costly catalysts
Diazotization84.6–8995.6–97No need for pre-functionalized substratesByproduct formation risks

The SNAr method emerges as the most industrially viable due to its high yield and compatibility with polar solvents like DMF. However, diazotization offers advantages for substrates sensitive to strong bases.

Industrial-Scale Production Insights

Solvent Recovery and Waste Management

Both cited patents emphasize solvent recycling. For example, the CN103709048A process reuses DMF after distillation, reducing costs by 30%. The US4355186A method recovers sulfuric acid via crystallization of sodium bisulfate, minimizing waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.